Cas no 99833-87-1 (3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime)

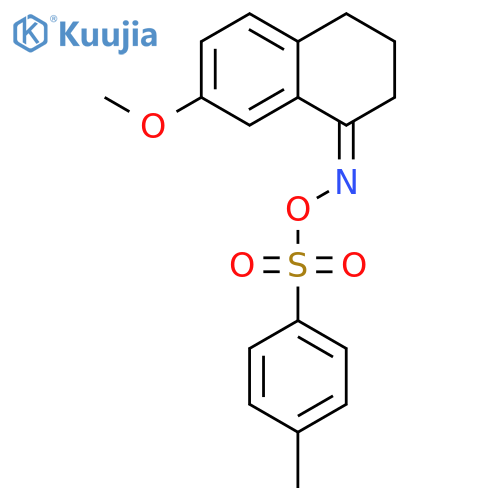

99833-87-1 structure

商品名:3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime 化学的及び物理的性質

名前と識別子

-

- 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime

- 1(2H)-Naphthalenone,3,4-dihydro-7-methoxy-, O-[(4-methylphenyl)sulfonyl]oxime

- [(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate

- (E)-7-METHOXY-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE O-TOSYL OXIME

- 3,4-Dihydro-7-methoxy-1(2H)-naphthalenone O-[(4-Methylphenyl)sulfonyl]oxime

- 99833-87-1

- AKOS024284872

-

- インチ: InChI=1S/C18H19NO4S/c1-13-6-10-16(11-7-13)24(20,21)23-19-18-5-3-4-14-8-9-15(22-2)12-17(14)18/h6-12H,3-5H2,1-2H3/b19-18+

- InChIKey: JYVZHEYOQGNVJZ-VHEBQXMUSA-N

- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCC3=C2C=C(C=C3)OC

計算された属性

- せいみつぶんしりょう: 345.10300

- どういたいしつりょう: 345.10347926g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 546

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 73.3Ų

じっけんとくせい

- 密度みつど: 1.26

- ゆうかいてん: 133-134°C

- ふってん: 509.1°C at 760 mmHg

- フラッシュポイント: 261.7°C

- 屈折率: 1.597

- PSA: 73.34000

- LogP: 4.53030

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime セキュリティ情報

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime 税関データ

- 税関コード:2928000090

- 税関データ:

中国税関コード:

2928000090概要:

292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D449165-1g |

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime |

99833-87-1 | 1g |

$ 970.00 | 2022-06-05 | ||

| TRC | D449165-250mg |

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime |

99833-87-1 | 250mg |

$ 339.00 | 2023-09-07 | ||

| TRC | D449165-1000mg |

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime |

99833-87-1 | 1g |

$1183.00 | 2023-05-18 | ||

| TRC | D449165-50mg |

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime |

99833-87-1 | 50mg |

$ 110.00 | 2023-09-07 | ||

| TRC | D449165-100mg |

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime |

99833-87-1 | 100mg |

$ 150.00 | 2023-09-07 | ||

| TRC | D449165-500mg |

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime |

99833-87-1 | 500mg |

$649.00 | 2023-05-18 |

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

99833-87-1 (3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime) 関連製品

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量